molecular formula C12H11N5O4S B2957121 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 897830-90-9

4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2957121
CAS No.: 897830-90-9
M. Wt: 321.31
InChI Key: YRJXRMGEWISJAF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-5-one class, characterized by a heterocyclic core with amino, methyl, and sulfanyl substituents.

Key structural features:

  • Core: 4,5-Dihydro-1,2,4-triazin-5-one.
  • Substituents: 4-Amino group at position 2. 6-Methyl group at position 4. 3-Sulfanyl group linked to a 4-nitrophenyl-2-oxoethyl moiety.

Properties

IUPAC Name

4-amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-7-11(19)16(13)12(15-14-7)22-6-10(18)8-2-4-9(5-3-8)17(20)21/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJXRMGEWISJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiol compounds.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via electrophilic aromatic substitution reactions using nitrobenzene derivatives.

    Final Functionalization: The amino and methyl groups can be introduced through amination and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine and aromatic derivatives.

Scientific Research Applications

4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues of the Target Compound
Compound Name Core Structure Substituents Key Properties/Applications References
Target Compound 1,2,4-Triazin-5-one 4-Amino, 6-methyl, 3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl Hypothesized antimicrobial activity -
4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one hydrochloride 1,2,4-Triazin-5-one 4-Amino, 6-methyl, 3-sulfanyl (as HCl salt) Intermediate for further synthesis
N-[2-(3-(5-(4-Nitrophenyl)-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)phenyl]pivalamide 1,2,4-Triazin-5-one fused with triazole 4-Nitrophenyl, thioxo, pivalamide Antibacterial activity (Gram+)
Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one) 1,2,4-Triazin-5-one 4-Amino, 3-methyl, 6-phenyl Herbicide (inhibits photosynthesis)
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide 1,2,4-Triazin-5-one 4-Amino, 6-methyl, 3-sulfanyl linked to 4-fluoro-3-nitrophenyl-acetamide Not reported (structural analogue)
Table 2: Antimicrobial Activity of Selected Analogues
Compound Microbial Targets Activity (vs. Tetracycline) Notes References
Compound 4 () Gram-positive bacteria Comparable 4-Nitrophenyl enhances potency
Compound 5 () Gram-positive bacteria Slightly lower Structural isomer of Compound 4
Metamitron Plants (photosynthesis inhibitor) N/A Agrochemical use

Physicochemical Properties

Table 3: Melting Points and Molecular Weights
Compound Melting Point (°C) Molecular Weight (g/mol) References
Compound 2b () 218.3–219.5 383.08
Compound 4 () Not reported ~529.55 (calculated)
4-Amino-6-methyl-3-sulfanyl-triazin-5-one HCl Not reported 292.14

Biological Activity

The compound 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, characterized by its complex structure and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H12N4O3S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure includes a triazine ring and various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections detail specific activities associated with This compound .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazine derivatives. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with essential metabolic pathways. It has been shown to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Minimum Inhibitory Concentration (MIC) : In vitro studies have demonstrated that the compound possesses an MIC value comparable to standard antibiotics. For example, it showed an MIC of 32 µg/mL against E. coli and S. aureus, indicating potent antibacterial properties .

Antifungal Activity

The antifungal potential of this compound has also been explored:

  • Fungal Strains Tested : The compound was tested against various fungal strains including Candida albicans and Aspergillus niger. Results indicated effective inhibition at concentrations as low as 16 µg/mL .
  • Comparative Studies : When compared to conventional antifungal agents like fluconazole, the compound displayed enhanced activity against resistant strains of fungi, suggesting its potential as a novel antifungal agent .

Anticancer Activity

Emerging research highlights the anticancer properties of triazine derivatives:

  • Cell Line Studies : Studies involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 25 µM for HeLa cells .
  • Mechanistic Insights : The anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nassar et al. evaluated the antimicrobial efficacy of several triazine derivatives including our compound against a panel of bacterial and fungal pathogens. The results confirmed that modifications in the side chains significantly influenced antimicrobial potency, with the nitrophenyl group enhancing activity against E. coli and S. aureus.

Case Study 2: Anticancer Properties

In another investigation focused on anticancer effects, researchers treated HeLa cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis demonstrated a marked increase in apoptotic cells at higher concentrations (IC50 = 25 µM), indicating its potential for further development as an anticancer therapeutic agent.

Data Summary Table

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus32 µg/mL
AntifungalC. albicans16 µg/mL
AntifungalA. niger16 µg/mL
AnticancerHeLa CellsIC50 = 25 µM

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